2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-5-methyl-1H-benzimidazole
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Overview
Description
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with 2-mercapto-5-methyl-1H-benzimidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted benzimidazoles.
Scientific Research Applications
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-mercapto-5-methyl-1H-benzimidazole
- 4-(4-chlorophenoxy)butane
- Benzimidazole derivatives with similar substituents
Uniqueness
What sets 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C18H19ClN2OS |
---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenoxy)butylsulfanyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C18H19ClN2OS/c1-13-4-9-16-17(12-13)21-18(20-16)23-11-3-2-10-22-15-7-5-14(19)6-8-15/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) |
InChI Key |
JOARNLCRQNSXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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